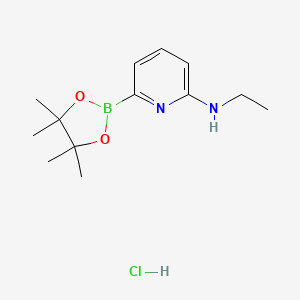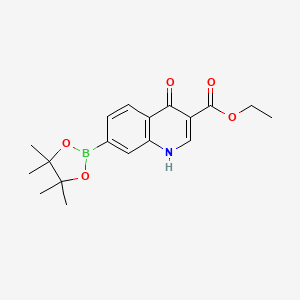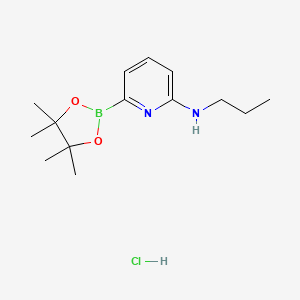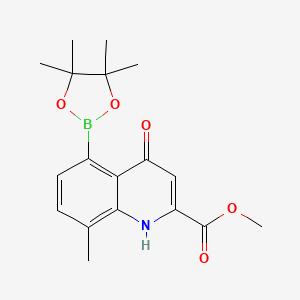
Methyl 8-methyl-4-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methyl-4-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, contains a boronic acid derivative, which is often utilized in cross-coupling reactions in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methyl-4-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate typically involves multiple steps. One common approach is the reaction of 8-methylquinoline-2-carboxylic acid with a boronic acid derivative under suitable conditions. The reaction conditions may include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the synthesis process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the quinoline ring or the boronic acid moiety.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it can be substituted with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate, Na2CO3) are typically employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives or boronic acid derivatives.
Substitution: Biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: Quinoline derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activities in drug discovery and development.
Medicine: Due to its structural similarity to other bioactive quinolines, this compound may be investigated for its therapeutic potential. It could be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In the materials science industry, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. This compound could be utilized in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which Methyl 8-methyl-4-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or industrial context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but lacks the quinoline core.
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine: Another boronic acid derivative with a different heterocyclic core.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar boronic acid moiety but with an indole core.
Uniqueness: Methyl 8-methyl-4-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate is unique due to its quinoline structure combined with the boronic acid group
Propiedades
IUPAC Name |
methyl 8-methyl-4-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO5/c1-10-7-8-11(19-24-17(2,3)18(4,5)25-19)14-13(21)9-12(16(22)23-6)20-15(10)14/h7-9H,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUXRNRXGBKXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=O)C=C(NC3=C(C=C2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
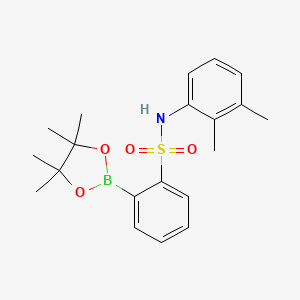
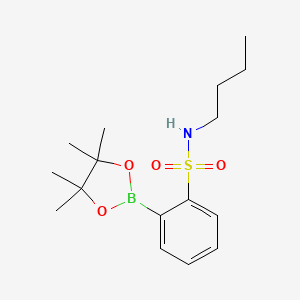
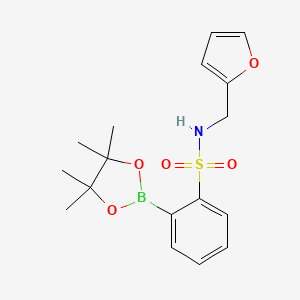
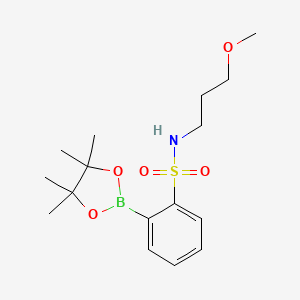


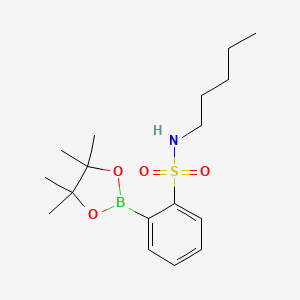
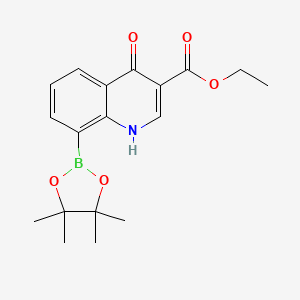
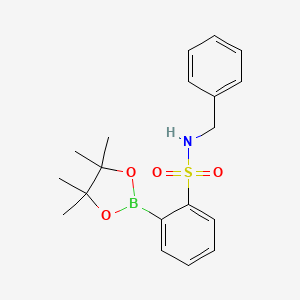
![N-[(4-Fluorophenyl)methyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide](/img/structure/B7956613.png)
![Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B7956635.png)
